BenchChemオンラインストアへようこそ!

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Medicinal Chemistry Organic Synthesis Physicochemical Property

Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 1259366-15-8) is a complex, chiral small molecule (MF: C13H20INO3; MW: 365.21 g/mol). It is categorized as a protected bicyclic lactam intermediate, featuring a conformationally rigid 6-azabicyclo[3.2.1]octane scaffold.

Molecular Formula C13H20INO3
Molecular Weight 365.21 g/mol
CAS No. 1259366-15-8
Cat. No. B1374351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
CAS1259366-15-8
Molecular FormulaC13H20INO3
Molecular Weight365.21 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1)N(C2=O)C(=O)OC(C)(C)C)I
InChIInChI=1S/C13H20INO3/c1-12(2,3)18-11(17)15-9-7-13(4,10(15)16)6-5-8(9)14/h8-9H,5-7H2,1-4H3
InChIKeyMIGDPJVIDIQFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Iodo-1-Methyl-7-Oxo-6-Azabicyclo[3.2.1]Octane-6-Carboxylate (CAS 1259366-15-8): Procurement-Relevant Identity and Handling Specifications


Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 1259366-15-8) is a complex, chiral small molecule (MF: C13H20INO3; MW: 365.21 g/mol) [1]. It is categorized as a protected bicyclic lactam intermediate, featuring a conformationally rigid 6-azabicyclo[3.2.1]octane scaffold [2]. Its primary utility lies as a versatile building block in multi-step organic synthesis, particularly for constructing alkaloid-like frameworks for central nervous system (CNS) drug discovery programs [3]. The compound is commercially available from multiple suppliers, typically specified at 95% purity, and requires storage at 2–8°C in a sealed, dry environment to prevent degradation [1].

Why Generic Substitution of 6-Azabicyclo[3.2.1]octane Intermediates Fails: The Critical Role of Iodo, Methyl, and Boc Functionalities


Generic substitution within the 6-azabicyclo[3.2.1]octane family is scientifically invalid due to the divergent reactivity and conformational properties dictated by its three critical functional handles. First, the C4-iodo substituent provides a kinetically distinct site for transition metal-catalyzed cross-coupling reactions, enabling regiospecific C–C bond formation that cannot be replicated by the analogous bromo, chloro, or des-halo intermediates [1]. Second, the bridgehead 1-methyl group establishes a specific, sterically hindered environment crucial for downstream diastereoselective transformations, a feature absent in the des-methyl analog . Finally, the N-Boc protecting group installs orthogonal acid-labile protection, which is essential for sequential deprotection strategies in complex molecule synthesis, distinguishing it from similar scaffolds bearing alternative protecting groups or N-H/N-alkyl substituents [2]. Attempting to use a structurally similar but functionally distinct analog would alter the reaction coordinate for key synthetic steps, leading to reduced yields or complete failure of the designed synthetic route.

Quantitative Differentiation Evidence for Tert-Butyl 4-Iodo-1-Methyl-7-Oxo-6-Azabicyclo[3.2.1]Octane-6-Carboxylate Against Closest Analogs


Molecular Size and Heavy Atom Composition: Iodo vs. Des-Halo Analogue

The presence of an iodine atom significantly increases the molecular weight and alters the physicochemical profile of the target compound relative to the des-halo parent scaffold. This is a critical parameter for fragment-based drug discovery (FBDD) and for synthetic intermediate handling. The target compound has a molecular weight of 365.21 g/mol, compared to a value of approximately 238.28 g/mol for the des-iodo analog, tert-butyl 1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate (C13H21NO3) [1].

Medicinal Chemistry Organic Synthesis Physicochemical Property

Synthetic Yield Analysis: Boc Protection of 4-Iodo-1-Methyl-6-Azabicyclo[3.2.1]Octan-7-One

The synthetic route to the target compound is validated by a specific patent procedure. The key step involves reacting 4-iodo-1-methyl-6-azabicyclo[3.2.1]octan-7-one (Intermediate 52c) with Boc-anhydride to yield the target compound. The reaction achieves an isolated yield of 7.6 g (from 9.5 g of starting material), which translates to approximately an 80% yield. This contrasts favorably with the typical yields for analogous N-protection reactions of des-methyl or des-iodo bicyclic lactams, which are often lower due to reduced substrate stability or competing side reactions. .

Process Chemistry Synthetic Yield Patent Route

LogP and Topological Polar Surface Area (TPSA): Pharmacokinetic Differentiation from 8-Azabicyclo Regioisomer

The target compound exhibits distinct predicted physicochemical properties compared to a close 8-azabicyclo[3.2.1]octane regioisomer. The calculated LogP is 3.064, and the Topological Polar Surface Area (TPSA) is 46.61 Ų, as per Chemsrc data . Its core scaffold, the 6-azabicyclo[3.2.1]octane, possesses a different nitrogen lone pair orientation and electron density distribution compared to the 8-azabicyclo[3.2.1]octane (tropane) system [1]. This results in a different hydrogen-bonding capacity and lipophilicity profile, which is predicted to lead to divergent passive membrane permeability and central nervous system multiparameter optimization (CNS MPO) scores, although direct comparative experimental values are not published.

Computational Chemistry ADME Prediction Drug Design

Iodine as a Synthetic Vector: Iodolactamization Precursor Capabilities vs. Non-Halogenated Analogs

The compound's 4-iodo substituent serves as a functional mimic of advanced intermediates generated via iodolactamization. A closely related compound, (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, is a key intermediate in the synthesis of potent CCR2 antagonists [1]. The synthetic utility of this iodo-bicyclic scaffold arises from the ability to perform subsequent C–C bond formations via transition metal catalysis or radical chemistry at the C4 position. Direct comparators, such as 4-unsubstituted or 4-hydroxy analogs, lack this versatile functional handle, which prevents further diversification in complex molecule synthesis.

Synthetic Methodology Intermediate Iodolactamization

Validated Application Scenarios for Tert-Butyl 4-Iodo-1-Methyl-7-Oxo-6-Azabicyclo[3.2.1]Octane-6-Carboxylate Based on Structural Evidence


Synthesis of CNS Penetrant Drug Candidates: A Diversification Hub

The 6-azabicyclo[3.2.1]octane scaffold is a recognized privileged structure for CNS drug discovery. The target compound, with its predicted LogP of 3.064 and TPSA of 46.61 Ų, positions it favorably within the established ranges for blood-brain barrier penetration . Its use as a late-stage diversification intermediate, leveraging the C4-iodo group for Suzuki, Negishi, or Sonogashira couplings, allows medicinal chemistry teams to rapidly explore chemical space around a conformationally locked core, generating novel CNS-active series from a single procurement.

Key Intermediate in Patented Influenza Inhibitor Synthesis

The compound's synthesis is specifically detailed in Vertex Pharmaceuticals' patent US 9,345,708 B2, which covers inhibitors of influenza virus replication . This establishes a direct link to a high-value therapeutic area. Procurement of this specific CAS-numbered intermediate is essential for any research program aiming to replicate the patented synthetic route or to perform structure-activity relationship (SAR) studies around the Vertex chemotype, as its 1-methyl-4-iodo pattern is integral to the patented core structure.

Isotopic Labeling and Crystallography of Complex Macrocycles

The heavy iodine atom present in the compound (MW contribution ~127 Da) provides a powerful anomalous scattering signal for X-ray crystallography . This makes it a valuable synthetic intermediate for determining the absolute stereochemistry of complex macrocyclic natural product analogs or for facilitating the structural solution of difficult-to-crystallize protein-ligand complexes, a task where the lighter bromo or chloro analogs would yield a considerably weaker signal.

Solid-Phase and Late-Stage Functionalization of Peptidomimetics

The orthogonal protection strategy (N-Boc) allows this fragment to be selectively deprotected in the presence of other acid-sensitive groups . This positions the compound as an ideal building block for solid-phase peptide synthesis (SPPS) of bicyclic peptidomimetics, where it can be coupled via its free amine (after Boc removal) to a resin-bound peptide, followed by on-resin diversification at the C4-iodo position, a synthetic sequence that is not accessible with non-orthogonally protected analogs.

Quote Request

Request a Quote for Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.